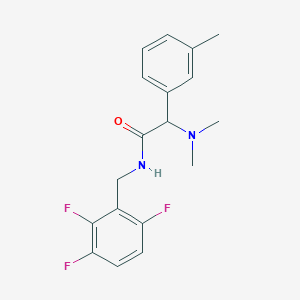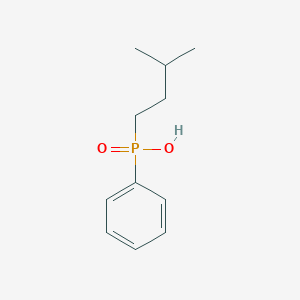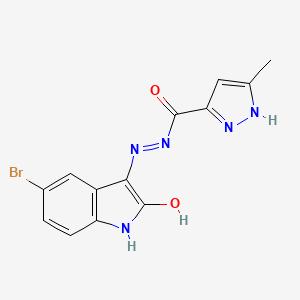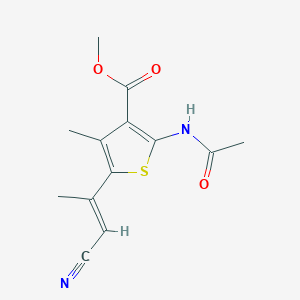
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is an essential enzyme in the B-cell receptor signaling pathway, and its inhibition can lead to the suppression of B-cell activation and proliferation, making TAK-659 a promising drug candidate for the treatment of B-cell related diseases.
作用机制
TAK-659 selectively inhibits the activity of BTK, which is a key enzyme in the B-cell receptor signaling pathway. BTK is essential for B-cell activation and proliferation, and its inhibition leads to the suppression of B-cell signaling, ultimately resulting in the inhibition of B-cell activation and proliferation. This mechanism of action makes TAK-659 a promising drug candidate for the treatment of B-cell related diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, ultimately resulting in the inhibition of B-cell signaling. TAK-659 has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for autoimmune diseases.
实验室实验的优点和局限性
TAK-659 has several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying the B-cell receptor signaling pathway. However, TAK-659 has some limitations, including its solubility and stability, which can affect its effectiveness in certain experimental conditions. Additionally, TAK-659 is a synthetic compound, which can limit its applicability in certain research areas.
未来方向
There are several future directions for the research and development of TAK-659. One potential area of research is the investigation of TAK-659 in combination with other drugs for the treatment of B-cell malignancies. Another potential area of research is the exploration of TAK-659 as a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, further research is needed to optimize the synthesis and formulation of TAK-659 for its effective use as a research tool in the laboratory.
合成方法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2,3,6-trifluorobenzylamine with 3-methylbenzoyl chloride to form 2,3,6-trifluorobenzyl 3-methylbenzoate. This intermediate is then reacted with N,N-dimethylacetamide and sodium hydride to form 2-(dimethylamino)-2-(3-methylphenyl)acetamide. Finally, the coupling of this intermediate with 2,3,6-trifluorobenzyl chloride leads to the formation of TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential applications in various fields, including oncology, immunology, and inflammation. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. TAK-659 has also been shown to inhibit the activation of B-cells and reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for autoimmune diseases, such as rheumatoid arthritis and lupus.
属性
IUPAC Name |
2-(dimethylamino)-2-(3-methylphenyl)-N-[(2,3,6-trifluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O/c1-11-5-4-6-12(9-11)17(23(2)3)18(24)22-10-13-14(19)7-8-15(20)16(13)21/h4-9,17H,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHPHKQNSZMZCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(=O)NCC2=C(C=CC(=C2F)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2-(3-methylphenyl)-N-(2,3,6-trifluorobenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)
![3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
![8-(2,1,3-benzoxadiazol-4-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5680687.png)

![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)
![benzyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5680707.png)

![2-(2-pyridin-4-ylethyl)-9-(2-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680716.png)
![1-{2-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-oxoethyl}-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B5680718.png)
![(4aR*,7aS*)-1-[(5-methyl-2-furyl)methyl]-4-(pyridin-3-ylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5680733.png)

![1-{[3-(cyclopropylmethyl)-1-(2,3-dihydro-1H-inden-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5680741.png)
![6',7'-dimethoxy-1'H-spiro[cyclopentane-1,4'-isochromen]-3'-one](/img/structure/B5680761.png)
